Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate
CAS No.:
Cat. No.: VC13687571
Molecular Formula: C12H15F2NO3
Molecular Weight: 259.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F2NO3 |
|---|---|
| Molecular Weight | 259.25 g/mol |
| IUPAC Name | methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate |
| Standard InChI | InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-3-2-4-9(5-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3 |
| Standard InChI Key | HSRFTXYQKSKQPB-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N |
| Canonical SMILES | COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate, systematically describes its structure:
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A methyl ester at the carboxyl terminus.
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An α-amino group at the second carbon.
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A 3-(2,2-difluoroethoxy)phenyl substituent on the third carbon . Its SMILES notation, COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N, encodes this arrangement , while the InChIKey HSRFTXYQKSKQPB-UHFFFAOYSA-N provides a unique stereochemical identifier.
Comparative Structural Analysis
The compound shares structural homology with (S)-methyl 2-amino-3-phenylpropanoate (CAS 2577-90-4), a phenylalanine derivative used in peptide synthesis . Key differences include:
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Replacement of the phenyl group with a 3-(2,2-difluoroethoxy)phenyl moiety.
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Addition of fluorine atoms on the ethoxy side chain.
| Property | Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate | (S)-Methyl 2-amino-3-phenylpropanoate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 259.25 | 179.22 |
| Fluorine Content | 14.64% | 0% |
| Key Functional Groups | Amino, ester, difluoroethoxy | Amino, ester, phenyl |
Table 1: Structural comparison with a related phenylalanine ester .
The 2,2-difluoroethoxy group introduces electronegativity and steric effects, potentially altering solubility and receptor binding compared to non-fluorinated analogs.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit synthesis protocols for this compound are undocumented, its structure suggests feasible routes:
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Etherification: Introducing the difluoroethoxy group via nucleophilic substitution on 3-hydroxyphenylpropanoate precursors using 2,2-difluoroethylating agents.
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Esterification: Coupling 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoic acid with methanol under acidic catalysis .
Challenges include ensuring regioselectivity during ether formation and preserving stereochemical integrity at the α-amino center.
Physical Properties
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Solubility: Moderate lipid solubility due to the aromatic and fluorinated groups, with limited aqueous solubility typical of esters.
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Stability: Susceptibility to hydrolysis at the ester bond under basic or enzymatic conditions, a trait exploitable in prodrug designs.
Future Research Directions
Synthetic Optimization
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Develop stereocontrolled routes to access enantiopure forms.
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Explore catalytic fluorination methods to improve difluoroethoxy group incorporation.
Pharmacological Profiling
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Screen for activity against proteases, kinases, or neurotransmitter receptors.
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Assess hydrolysis kinetics in plasma to evaluate prodrug viability .
Material Science Applications
Investigate fluorinated aromatic systems as liquid crystal precursors or polymer additives.
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